RGS8 Inhibition: >1,500-Fold Difference in Potency vs. the Most Potent HTS Hit BDBM38361
In the same multiplexed HTS campaign (NIH R21NS057014, University of New Mexico) measuring disruption of the RGS8-Gαo protein-protein interaction, [2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate (BDBM47786) exhibited an EC₅₀ > 30,000 nM , whereas the most potent hit identified, BDBM38361 [2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-benzothiazol-3-one], demonstrated a Ki of 20 nM against RGS8 [1][2]. This represents a greater than 1,500-fold difference in potency. The target compound is thus unequivocally inactive against RGS8 in this assay system, a property that clearly distinguishes it from potent RGS inhibitor chemotypes [3].
| Evidence Dimension | RGS8-Gαo protein-protein interaction inhibition (EC₅₀ / Ki) |
|---|---|
| Target Compound Data | EC₅₀ > 30,000 nM |
| Comparator Or Baseline | BDBM38361 (2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-benzothiazol-3-one): Ki = 20 nM |
| Quantified Difference | >1,500-fold less potent |
| Conditions | Multiplexed flow cytometry bead-based assay; AF-Gαo probe; biotin-RGS8 immobilized on streptavidin-functionalized polystyrene beads; NIH R21NS057014 HTS campaign (Neubig lab, UNM) |
Why This Matters
For researchers screening RGS inhibitors, this compound serves as a well-characterized negative control with documented inactivity under the same assay conditions, ensuring assay validity.
- [1] BindingDB Summary: BDBM47786 EC₅₀ > 30,000 nM vs. RGS8. Ki Summary entry 4101. BindingDB, UCSD. View Source
- [2] BindingDB Entry BDBM38361: Ki = 20 nM vs. RGS8. BindingDB, UCSD. View Source
- [3] PubChem BioAssay AID 1869: Multiplexed HTS for RGS family protein interactions (RGS8-Galphao). PubChem, 2009. View Source
